2,6-dimethylpyridazin-3(2H)-one
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Overview
Description
2,6-Dimethyl-3(2H)-pyridazinone is a heterocyclic organic compound with the molecular formula C6H8N2O. It belongs to the pyridazinone family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a keto group at position 3. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-3(2H)-pyridazinone can be achieved through several methods. One common approach involves the cyclization of 2,6-dimethylhydrazine with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: 2,6-dimethylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid, to form 2,6-dimethyl-3(2H)-pyridazinone.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2,6-dimethyl-3(2H)-pyridazinone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 2,6-dimethyl-3-hydroxypyridazine.
Substitution: Electrophilic substitution reactions can introduce different substituents at the nitrogen atoms or the carbon atoms of the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridazinones, hydroxypyridazines, and other derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dimethyl-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-3,5-dimethoxycarbonyl-4-phenyl-1,4-dihydropyridine: A compound with similar structural features but different functional groups.
2,6-Dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine: Another related compound with ester groups at positions 3 and 5.
Uniqueness
2,6-Dimethyl-3(2H)-pyridazinone is unique due to its specific substitution pattern and the presence of a keto group at position 3. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2,6-dimethylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-6(9)8(2)7-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCIAMZXTMRTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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